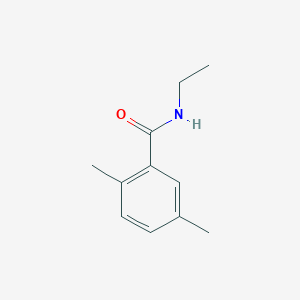
N-ethyl-2,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2,5-dimethylbenzamide, also known as DEET, is a widely used insect repellent that has been in use for over 60 years. DEET is a colorless, oily liquid that has a slightly sweet odor. It is typically applied to the skin or clothing to repel a wide variety of insects, including mosquitoes, ticks, and fleas. DEET is one of the most effective insect repellents available, and its use has been endorsed by numerous health organizations, including the World Health Organization.
Mechanism of Action
The exact mechanism of action of N-ethyl-2,5-dimethylbenzamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect human skin. This compound may also act as an irritant to insects, causing them to avoid treated areas.
Biochemical and Physiological Effects:
This compound has been shown to have a low level of toxicity in humans. However, some studies have suggested that this compound may have neurotoxic effects in animals. These effects have not been observed in humans, and it is believed that the risk of neurotoxicity in humans is low.
Advantages and Limitations for Lab Experiments
N-ethyl-2,5-dimethylbenzamide is a widely used insect repellent that has been extensively studied for its effectiveness. It is relatively easy to synthesize and can be produced on a large scale. However, this compound does have some limitations for use in lab experiments. For example, it may interfere with the behavior of insects, making it difficult to study their natural behavior patterns.
Future Directions
There are a number of potential future directions for research on N-ethyl-2,5-dimethylbenzamide. One area of interest is the development of new insect repellents that are more effective and have fewer side effects. Another area of interest is the study of the long-term effects of this compound exposure in humans and animals. Finally, there is a need for more research on the environmental impact of this compound, including its effects on non-target organisms and ecosystems.
Synthesis Methods
The synthesis of N-ethyl-2,5-dimethylbenzamide involves the reaction of N,N-diethyl-m-toluamide with thionyl chloride. The resulting product is then treated with 2,5-dimethyl-aniline to produce this compound. The synthesis of this compound is a relatively simple process and can be carried out on a large scale.
Scientific Research Applications
N-ethyl-2,5-dimethylbenzamide has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. This compound has also been shown to be effective at repelling insects for extended periods of time, with some studies suggesting that it can provide protection for up to 12 hours.
Properties
IUPAC Name |
N-ethyl-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-4-12-11(13)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEZRSXUOSUWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5848284.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(3-hydroxyphenyl)acetamide](/img/structure/B5848286.png)

![3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5848311.png)
![8-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5848322.png)
![N-[4-({[2-butyl-9-(methoxymethyl)-7-methyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl]imino}methyl)phenyl]acetamide](/img/structure/B5848330.png)

![1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine](/img/structure/B5848349.png)



![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5848395.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5848402.png)

